molecular formula C9H8BrN3S B15337460 2-Amino-5-(5-bromo-2-methylphenyl)-1,3,4-thiadiazole

2-Amino-5-(5-bromo-2-methylphenyl)-1,3,4-thiadiazole

Cat. No.: B15337460
M. Wt: 270.15 g/mol
InChI Key: XTGXXKNKCLEOIJ-UHFFFAOYSA-N
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Description

2-Amino-5-(5-bromo-2-methylphenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a bromo-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(5-bromo-2-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-2-methylbenzoic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(5-bromo-2-methylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom, forming a methylphenyl derivative.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of methylphenyl derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

2-Amino-5-(5-bromo-2-methylphenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(5-bromo-2-methylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Amino-5-(4-bromo-2-methylphenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(5-chloro-2-methylphenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(5-fluoro-2-methylphenyl)-1,3,4-thiadiazole

Comparison: 2-Amino-5-(5-bromo-2-methylphenyl)-1,3,4-thiadiazole is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromo derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Biological Activity

2-Amino-5-(5-bromo-2-methylphenyl)-1,3,4-thiadiazole is a member of the thiadiazole family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial and anticancer agent. This article provides a detailed examination of its biological activity, supported by research findings and case studies.

Structural Characteristics

The structural composition of this compound includes:

  • Thiadiazole Ring : A five-membered ring containing nitrogen and sulfur atoms.
  • Substituents : The presence of bromine and methyl groups on the phenyl ring enhances its reactivity and biological efficacy.

The biological activity of this compound primarily involves interactions with specific molecular targets. Notably, it has been shown to:

  • Inhibit certain kinases or enzymes involved in cell proliferation.
  • Exhibit antimicrobial properties against various pathogens.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Key findings include:

  • Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 3.29 µg/mL against the HCT116 human colon cancer cell line and 10 µg/mL against the H460 lung cancer cell line .
  • Selectivity : Studies have shown selectivity for cancer cells over normal cells, indicating a potential therapeutic advantage .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • It has been reported to inhibit the growth of several bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparison with similar thiadiazole derivatives is presented below:

Compound NameStructural FeaturesBiological Activity
2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazoleBromine at para positionModerate anticancer activity
2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazoleChlorine instead of bromineLower reactivity compared to brominated analogs
2-Amino-5-(2-methylphenyl)-1,3,4-thiadiazoleMethyl group instead of halogensLacks halogen-induced electronic effects

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Cytotoxic Properties : A review compiled data from various studies showing that derivatives of 1,3,4-thiadiazoles exhibit cytotoxic properties against multiple cancer cell lines. The most active derivatives had IC50 values ranging from 0.74 to 10 µg/mL .
  • Antimicrobial Efficacy : Another study reported that certain thiadiazole derivatives displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

5-(5-bromo-2-methylphenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3S/c1-5-2-3-6(10)4-7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGXXKNKCLEOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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